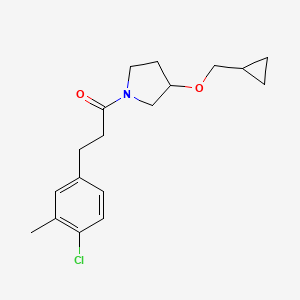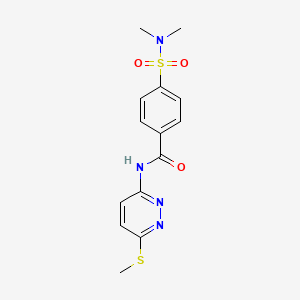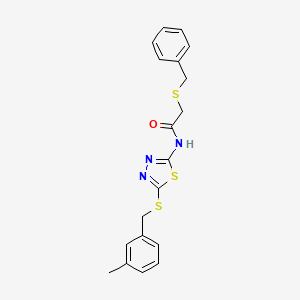
2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, also known as BMTA, is a compound that has gained significant interest in scientific research due to its potential applications in various fields. BMTA belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. In
科学的研究の応用
Antioxidant Activity
Benzothiazole derivatives, similar to the compound , have been investigated for their antioxidant properties. For example, a study by Cabrera-Pérez et al. (2016) evaluated benzothiazole-isothiourea derivatives for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. These derivatives showed promising results in scavenging free radicals and protecting against liver damage by increasing reduced glutathione content and decreasing malondialdehyde levels, suggesting their potential use in mitigating oxidative stress-related conditions Cabrera-Pérez et al., 2016.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is another area of significant interest. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic rings and evaluated their antitumor activity. Some derivatives demonstrated considerable anticancer activity against human tumor cell lines, highlighting the potential of benzothiazole structures as a basis for developing new anticancer agents Yurttaş et al., 2015.
Synthesis and Characterization
Research also focuses on the synthesis and characterization of compounds with benzothiazole and thiadiazole moieties for various applications. For instance, Azeez and Abdullah (2019) detailed the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, leading to compounds with antimicrobial activities. This work underscores the synthetic versatility of thiadiazole derivatives and their potential in creating substances with biological relevance Azeez & Abdullah, 2019.
Insecticidal Properties
The development of new insecticidal agents is another application. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, demonstrating significant insecticidal activities against the cotton leafworm, Spodoptera littoralis. This suggests the potential of such derivatives in agricultural pest control Fadda et al., 2017.
特性
IUPAC Name |
2-benzylsulfanyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS3/c1-14-6-5-9-16(10-14)12-25-19-22-21-18(26-19)20-17(23)13-24-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWYVXENMDTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

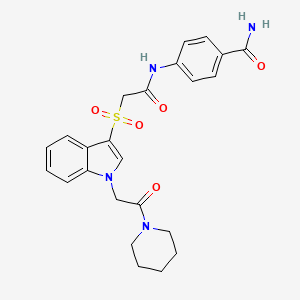
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
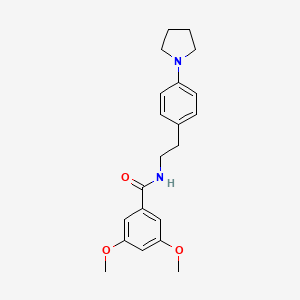
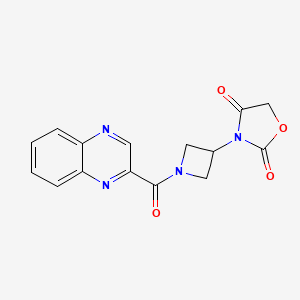

![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)

